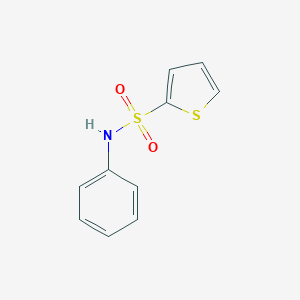

N-Phenylthiophene-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Phenylthiophene-2-sulfonamide is a useful research compound. Its molecular formula is C10H9NO2S2 and its molecular weight is 239.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

N-Phenylthiophene-2-sulfonamide derivatives have been identified as promising candidates for cancer treatment. These compounds exhibit inhibitory effects on antiapoptotic Bcl-2 family proteins, which are often overexpressed in tumor cells, contributing to resistance against chemotherapy and radiotherapy. A study highlighted that certain derivatives show sub-micromolar binding affinities to Mcl-1 and Bcl-2, demonstrating their potential as effective apoptosis inducers in cancer cells (IC50 < 10 μM) .

Mechanism of Action

The mechanism involves binding to the BH3-binding groove of Bcl-xL, similar to known inhibitors like ABT-737. This interaction induces apoptosis through the mitochondrial pathway, making these compounds valuable for further optimization in cancer therapy .

Antibacterial Applications

Hybrid Antimicrobials

Recent research has explored the antibacterial properties of sulfonamide derivatives, including PTSA. These compounds have demonstrated effectiveness against both Gram-negative and Gram-positive bacteria when used alone or in combination with cell-penetrating peptides (CPPs). For instance, a study showed that specific PTSA derivatives exhibited potent antibacterial activity, suggesting a new approach to antibiotic development through hybridization with CPPs .

Inhibition Mechanism

The antibacterial action is primarily due to the inhibition of dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. This inhibition results in a bacteriostatic effect, preventing bacterial cell division .

Chemical Synthesis and Material Science

Building Block for Complex Molecules

PTSA serves as a versatile building block in organic synthesis. Its unique structure allows for the introduction of various functional groups through chemical modifications, facilitating the development of more complex molecules for diverse applications .

Industrial Applications

In industry, PTSA is being investigated for its use in producing agrochemicals and other fluorinated compounds. The compound's stability and reactivity make it suitable for large-scale chemical processes, including those utilizing visible-light photocatalysis for difluoromethylation reactions .

Table 1: Summary of Applications of this compound

Análisis De Reacciones Químicas

Bromination at the Thiophene Ring

Electrophilic bromination at the 5-position of the thiophene ring enables further functionalization. This reaction is critical for introducing coupling handles for cross-coupling reactions.

Procedure :

- Reagents : N-Bromosuccinimide (NBS) or Br₂ in acetic acid

- Conditions : Room temperature, 2–4 hours

- Product : 5-Bromo-N-phenylthiophene-2-sulfonamide .

Example :

| Starting Material | Brominating Agent | Product | Yield |

|---|---|---|---|

| N-Phenylthiophene-2-sulfonamide | NBS | 5-Bromo-N-phenylthiophene-2-sulfonamide | 78% |

Suzuki-Miyaura Cross-Coupling Reactions

The brominated derivative undergoes Pd-catalyzed cross-coupling with aryl boronic acids to introduce aryl groups at the 5-position of the thiophene ring.

Reaction Conditions :

- Catalyst : Pd(PPh₃)₄ (5 mol%)

- Base : K₃PO₄ (2 equiv)

- Solvent : 1,4-Dioxane/H₂O (4:1)

- Temperature : 90°C

- Time : 24–36 hours .

Representative Examples :

| Aryl Boronic Acid | Product | Yield |

|---|---|---|

| Phenylboronic acid | 5-Phenyl-N-phenylthiophene-2-sulfonamide | 72% |

| 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-N-phenylthiophene-2-sulfonamide | 68% |

Alkylation of the Sulfonamide Nitrogen

While the N-phenyl group limits further substitution at the sulfonamide nitrogen, related analogs (e.g., N-alkyl derivatives) are synthesized via alkylation. For example, LiH-mediated alkylation with alkyl bromes in DMF introduces N-alkyl groups .

Example :

| Substrate | Alkylating Agent | Product | Yield |

|---|---|---|---|

| 5-Bromothiophene-2-sulfonamide | Bromoethane | 5-Bromo-N-ethylthiophene-2-sulfonamide | 72% |

Nucleophilic Aromatic Substitution

The bromine at the 5-position facilitates nucleophilic displacement with amines or thiols under basic conditions.

Example :

| Substrate | Nucleophile | Product | Yield |

|---|---|---|---|

| 5-Bromo-N-phenylthiophene-2-sulfonamide | Tetrazole-5-thiol | 5-(Tetrazol-5-yl)-N-phenylthiophene-2-sulfonamide | 65% |

Oxidation and Reduction Reactions

- Oxidation : The thiophene ring can be oxidized to a sulfone using H₂O₂ or m-CPBA, though this is less common for N-phenyl derivatives .

- Reduction : Nitro groups on appended aryl rings (e.g., in analogs) are reduced to amines using H₂/Pd-C or NaHSO₃ .

Mechanistic Insights

Propiedades

IUPAC Name |

N-phenylthiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2S2/c12-15(13,10-7-4-8-14-10)11-9-5-2-1-3-6-9/h1-8,11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHAKHNFPYWASFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2S2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80354331 |

Source

|

| Record name | N-Phenylthiophene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.3 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39810-46-3 |

Source

|

| Record name | N-Phenylthiophene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.